molecular formula C9H17ClN4O2S B2588056 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1585077-39-9

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2588056
CAS No.: 1585077-39-9
M. Wt: 280.77
InChI Key: LZBMFEVKRJPTOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride consists of a piperazine ring with a sulfonyl group attached to a pyrazole moiety. The chlorine ion (HCl) forms the hydrochloride salt. For a visual representation, refer to the Sigma-Aldrich page .


Physical and Chemical Properties Analysis

  • Safety Hazards : The compound is classified as a Warning substance (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation). Refer to the MSDS for detailed safety information .

Scientific Research Applications

Efficient Diazotransfer Reagents

The compound is utilized in the design and synthesis of new diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride. These reagents are efficient in converting primary amines into azides and activated methylene substrates into diazo compounds. They offer advantages like being prepared from inexpensive materials, shelf-stability, and ease of handling due to their crystalline form (Goddard-Borger & Stick, 2007).

Synthesis of Diazepane Systems

The compound is instrumental in a two-step synthesis approach for diazepane systems, using a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This methodology is significant for synthesizing 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, demonstrating its versatility in organic synthesis (Banfi et al., 2007).

Inhibitive Properties in Corrosion

This compound's derivatives, such as heterocyclic diazoles, have been investigated for their inhibitive properties in the corrosion of iron in acidic environments. These studies contribute to a better understanding of the structural and electronic factors influencing corrosion inhibition, making the compound relevant in materials science and engineering (Babić-Samardžija et al., 2005).

Green Synthesis of Heterocycles

The compound plays a role in the green chemistry domain, particularly in the synthesis of heterocycles like pyrazoles and diazepines. Methods have been developed for their synthesis in aqueous medium at room temperature, highlighting the compound's significance in environmentally friendly chemical processes (Polshettiwar & Varma, 2008).

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S.ClH/c1-12-8-9(7-11-12)16(14,15)13-5-2-3-10-4-6-13;/h7-8,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMFEVKRJPTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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